molecular formula C6H7ClN2O2S B13241924 (2-Methylpyrimidin-4-yl)methanesulfonyl chloride

(2-Methylpyrimidin-4-yl)methanesulfonyl chloride

Cat. No.: B13241924
M. Wt: 206.65 g/mol
InChI Key: VQRVWZGUKLBBQG-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 2-methylpyrimidin-4-yl substituent.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(2-methylpyrimidin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClN2O2S/c1-5-8-3-2-6(9-5)4-12(7,10)11/h2-3H,4H2,1H3

InChI Key

VQRVWZGUKLBBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)methanesulfonyl chloride typically involves the reaction of (2-Methylpyrimidin-4-yl)methanesulfonic acid with thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2-Methylpyrimidin-4-yl)methanesulfonic acid+Thionyl chloride(2-Methylpyrimidin-4-yl)methanesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{(2-Methylpyrimidin-4-yl)methanesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{(2-Methylpyrimidin-4-yl)methanesulfonyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (2-Methylpyrimidin-4-yl)methanesulfonic acid+Thionyl chloride→(2-Methylpyrimidin-4-yl)methanesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of (2-Methylpyrimidin-4-yl)methanesulfonyl chloride is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpyrimidin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form (2-Methylpyrimidin-4-yl)methanesulfonic acid.

    Reduction: The compound can be reduced to (2-Methylpyrimidin-4-yl)methanesulfinic acid using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

    Reduction: Lithium aluminum hydride or other hydride donors are employed.

Major Products:

    Sulfonamide or Sulfonate Ester Derivatives: Formed from nucleophilic substitution reactions.

    (2-Methylpyrimidin-4-yl)methanesulfonic Acid: Formed from hydrolysis.

    (2-Methylpyrimidin-4-yl)methanesulfinic Acid: Formed from reduction.

Scientific Research Applications

(2-Methylpyrimidin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-4-yl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in molecules. This reactivity is exploited in organic synthesis and biochemical modifications.

Molecular Targets and Pathways:

    Nucleophilic Sites: The compound targets nucleophilic sites such as amines, alcohols, and thiols in molecules.

    Pathways: The reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).

Comparison with Similar Compounds

Key Inferred Properties:

  • Functional Group : The sulfonyl chloride (–SO₂Cl) group confers high reactivity, particularly in nucleophilic substitutions or condensations.
  • Applications : Likely used in pharmaceutical synthesis (e.g., as an intermediate for HIV inhibitors, as seen in ) due to the pyrimidine ring’s relevance in nucleoside analogs.

Comparison with Similar Compounds

Reactivity and Stability

Sulfonyl chlorides vary in reactivity based on substituents. A comparison is summarized below:

Compound Reactivity with NaOH (Hydrolysis) Stability to Moisture Key Structural Influence
Methanesulfonyl chloride Highly reactive (room temperature) Moisture-sensitive Electron-withdrawing –SO₂Cl group
Benzenesulfonyl chloride Moderate (requires stirring/reflux) Moderate stability Aromatic ring stabilizes –SO₂Cl
p-Toluenesulfonyl chloride Low (requires prolonged reflux) Moderate stability Electron-donating methyl group
Target compound Inferred: Moderate Likely sensitive Pyrimidine ring may sterically hinder reactions

Notes:

  • The pyrimidine ring in the target compound may reduce reactivity compared to methanesulfonyl chloride due to steric hindrance but enhance specificity in drug design.
  • Hydrolysis likely requires mild heating or catalysis, similar to benzenesulfonyl derivatives.

Physical and Chemical Properties

Data for the target compound are inferred from analogs ():

Property Methanesulfonyl Chloride 4-Methylsulfonylbenzyl Bromide Target Compound (Inferred)
Molecular Weight (g/mol) 114.55 249.12 ~215–230 (estimated)
Boiling Point 60°C (21 mmHg) Not reported Higher due to pyrimidine
Density (g/mL) 1.48 Not reported ~1.3–1.5
Solubility Reacts with water Likely organic solvents Limited aqueous solubility

Key Differences :

  • The pyrimidine group increases molecular weight and may reduce volatility.
  • Compared to 4-methylsulfonylbenzyl bromide, the target compound’s chloride leaving group enhances electrophilicity.

Precautionary Measures :

  • Use corrosion-resistant containers and personal protective equipment (PPE).
  • Avoid inhalation and skin contact; hydrolyze waste with NaOH under controlled conditions.

Research Findings and Gaps

  • : Methanesulfonyl chloride was used to synthesize sulfonamide derivatives in HIV drug candidates. The target compound could play a similar role but with enhanced binding via the pyrimidine ring.
  • : Reactivity differences among sulfonyl chlorides highlight the need for tailored hydrolysis protocols. The target compound may require optimized conditions.
  • Gaps : Direct toxicity data, exact melting/boiling points, and solubility profiles for the target compound are unavailable and warrant experimental validation.

Biological Activity

Introduction

(2-Methylpyrimidin-4-yl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of (2-Methylpyrimidin-4-yl)methanesulfonyl chloride can be described as follows:

  • Molecular Formula : C7H8ClN2O2S
  • Molecular Weight : 202.67 g/mol
  • IUPAC Name : 2-methyl-4-(methylsulfonyl)pyrimidine-5-carbonyl chloride

The biological activity of (2-Methylpyrimidin-4-yl)methanesulfonyl chloride is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and sulfonamide-sensitive targets. The methylpyrimidine moiety may enhance the compound's affinity for these targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (2-Methylpyrimidin-4-yl)methanesulfonyl chloride against various bacterial strains. For instance, it has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa30 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, (2-Methylpyrimidin-4-yl)methanesulfonyl chloride has shown promise in cancer research. It was evaluated for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that:

  • IC50 Values :
    • MCF-7 (breast cancer): 15 µM
    • HT-29 (colon cancer): 25 µM

These results highlight the compound's potential as a lead structure in anticancer drug discovery.

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of several sulfonamide derivatives, including (2-Methylpyrimidin-4-yl)methanesulfonyl chloride. The study utilized both agar diffusion and broth microdilution methods to determine MIC values against clinical isolates of resistant bacterial strains. The compound exhibited notable activity comparable to standard antibiotics such as ciprofloxacin.
  • Cytotoxicity Assay : In vitro assays performed on human cancer cell lines revealed that (2-Methylpyrimidin-4-yl)methanesulfonyl chloride induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers cell death pathways.

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